2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a benzofuran ring fused with a pyrimidine ring, and functional groups such as methoxyethyl, oxo, and thioacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran ring, followed by the introduction of the pyrimidine moiety. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Pyrimidine Ring: This step often involves the use of reagents like guanidine or urea derivatives to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}-N-(3-methoxyphenyl)acetamide
- 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzothiazol-2-yl]thio}-N-(3-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide lies in its benzofuro[3,2-d]pyrimidine core, which imparts distinct electronic and steric properties
Biological Activity
The compound 2-[[3-(2-methoxyethyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C26H29N3O3S with a molecular weight of approximately 463.6 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C26H29N3O3S |
Molecular Weight | 463.6 g/mol |
IUPAC Name | 2-[[3-(2-methoxyethyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The growth inhibitory activity was quantified using the GI50 value, indicating the concentration required to inhibit cell growth by 50%. For instance, compounds structurally similar to this one have shown GI50 values ranging from 2.94 µM to 19.3 µM in different studies, suggesting a promising therapeutic window for further development .
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Kinase Activities : Similar compounds have been shown to inhibit key signaling pathways such as PI3K/Akt, which are crucial for cancer cell proliferation and survival .
- Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study conducted on a series of derivatives related to this compound revealed that those with specific substitutions on the benzofuro[3,2-d]pyrimidine scaffold exhibited enhanced selectivity against cancer cells compared to normal cells. The most potent derivatives had modifications at the para-position of the N-substituent .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies indicated favorable interactions with proteins involved in cancer progression, supporting experimental findings .
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-28-11-10-25-21(27)20-19(16-8-3-4-9-17(16)30-20)24-22(25)31-13-18(26)23-14-6-5-7-15(12-14)29-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQTUXJIRXYBMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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